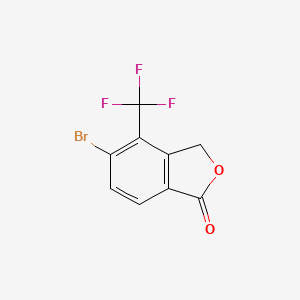![molecular formula C18H14N4O5S2 B2879834 (2E)-3-(3-nitrophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide CAS No. 873307-14-3](/img/structure/B2879834.png)
(2E)-3-(3-nitrophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-3-(3-nitrophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide, also known as TNP-470, is a synthetic analog of fumagillin, a natural antibiotic derived from Aspergillus fumigatus. TNP-470 has been extensively studied for its anti-cancer properties and has shown promising results in preclinical studies.
Scientific Research Applications
Desulfurization and Intermediate Formation
The desulfurization of nitro-substituted compounds, such as the study by Argilagos et al. (1998), reveals the formation of unstable intermediates like 3-imino-2-nitroprop-2-enamidine during the reaction process. This investigation provides insights into the reactivity and potential applications of nitro-substituted enamides in synthetic chemistry, illustrating how these compounds can serve as intermediates for further chemical transformations, including the synthesis of amidine derivatives and oxadiazole compounds (D. M. Argilagos, R. Kunz, A. Linden, & H. Heimgartner, 1998).
Development of High-Performance Materials
Javadi et al. (2015) explored the synthesis of high-refractive-index polyamides by incorporating nitro groups, thiazole rings, and thioether linkages. This research highlights the potential of using such structural motifs to create materials with exceptional properties, including high heat resistance, transparency, and low birefringence, suitable for advanced optical applications (A. Javadi, A. Shockravi, M. Koohgard, A. Malek, Fateme Ahmadi Shourkaei, & S. Ando, 2015).
Chemoselective Thionation-Cyclization
Kumar et al. (2013) reported a chemoselective thionation-cyclization method to synthesize thiazoles, starting from enamides. This methodology underscores the utility of thiazole and enamide derivatives in constructing heterocyclic compounds, which are crucial for drug discovery and development (S. Kumar, G. Parameshwarappa, & H. Ila, 2013).
Antibacterial and Antifungal Applications
The synthesis of novel thiazolidinones and thiadiazole derivatives starting from nitro-substituted phenyl compounds demonstrates their potential antibacterial and antifungal activities. Studies like that of Chandrakantha et al. (2014) have shown that such compounds exhibit considerable activity against various microbial strains, suggesting their application in developing new antimicrobial agents (B. Chandrakantha, A. Isloor, P. Shetty, H. Fun, & G. Hegde, 2014).
Antitumor Hypoxia Markers
The synthesis of nitroimidazole-based compounds for use as tumor hypoxia markers by Li et al. (2005) illustrates another crucial application. These compounds, designed to accumulate in hypoxic tumor cells, can aid in the diagnosis and treatment monitoring of cancer, showcasing the potential of nitro-substituted compounds in oncological research (Zejun Li, Taiwei Chu, Xinqi Liu, & Xiangyun Wang, 2005).
properties
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S2/c23-17(9-4-13-2-1-3-15(12-13)22(24)25)20-14-5-7-16(8-6-14)29(26,27)21-18-19-10-11-28-18/h1-12H,(H,19,21)(H,20,23)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGMZDILPXDMNQ-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-nitrophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2879751.png)
![(2,6-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2879752.png)
![1-Phenyl-4-[5-(1-phenylpropyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2879754.png)
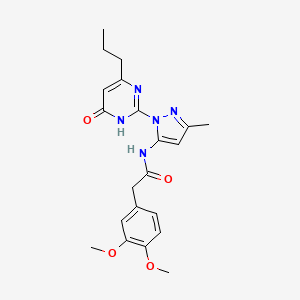
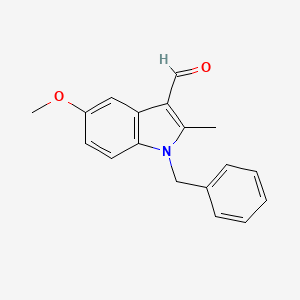
![6-[3-(3-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2879758.png)
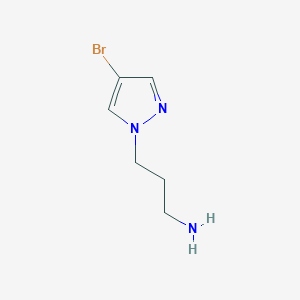
![3-(3-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2879760.png)
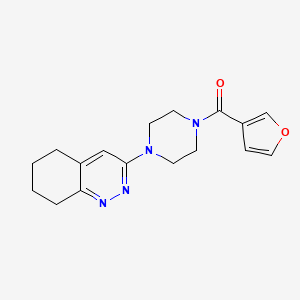
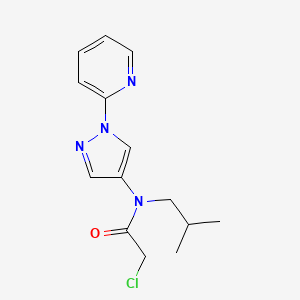
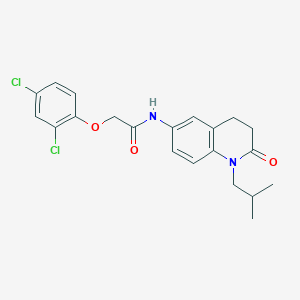
![(1S,3R,4S,5R)-6-Azabicyclo[3.2.1]octane-3,4-diol;hydrochloride](/img/structure/B2879771.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide](/img/structure/B2879772.png)
